molecular formula C18H15NO3 B1452849 4-(3,4-Dimethoxybenzoyl)isoquinoline CAS No. 1187168-26-8

4-(3,4-Dimethoxybenzoyl)isoquinoline

Cat. No. B1452849
M. Wt: 293.3 g/mol
InChI Key: JVSKCTDKQKJNHE-UHFFFAOYSA-N
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Description

“4-(3,4-Dimethoxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 .


Synthesis Analysis

The synthesis of isoquinoline derivatives involves various methods such as palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another method involves sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Dimethoxybenzoyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .


Chemical Reactions Analysis

Isoquinolines undergo various reactions such as palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . They also undergo sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .

Scientific Research Applications

Electrochemical Oxidation Studies

A study conducted by Carmody, Sainsbury, and Newton (1980) explored the electrochemical oxidation of aromatic ethers, including 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This research did not yield the expected isoquinolone derivatives but instead produced dibenzo[b,f]cycloheptane derivatives. The study provided insights into the design of substrates for the synthesis of biphenyl derivatives (Carmody, Sainsbury, & Newton, 1980).

Synthesis and Cytotoxicity Studies

Deady and Rodemann (2001) conducted synthesis and cytotoxicity studies on reduced Benzimidazo[2,1-a]isoquinolines, including 3,9- and 3,10-dimethoxy, and 3,9- and 3,10-dihydroxy analogues. This research aimed at evaluating the potential of these compounds against human cancer cell lines, highlighting the significance of such isoquinoline derivatives in cancer research (Deady & Rodemann, 2001).

Isoquinoline Derivative Synthesis

Markaryan, Arustamyan, and Vasilyan (1973) worked on synthesizing various isoquinoline derivatives, including ones derived from 3,4-dimethoxyphenyl compounds. Their study contributed to the broader understanding of isoquinoline chemistry and potential applications in various fields, such as pharmaceuticals and materials science (Markaryan, Arustamyan, & Vasilyan, 1973).

Studies on Isoquinoline Reactivity

Shklyaev and Nifontov (2003) investigated the reactivity of 3,4-Dihydrobenzo[h]isoquinoline derivatives, focusing on how the presence of a benzene ring affects their reactions with various nucleophiles. This research contributes to the understanding of isoquinoline's chemical behavior, which is essential for its application in synthetic chemistry (Shklyaev & Nifontov, 2003).

Safety And Hazards

The safety data sheet for a similar compound, “3,4-Dimethoxybenzoyl chloride”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-8-7-12(9-17(16)22-2)18(20)15-11-19-10-13-5-3-4-6-14(13)15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSKCTDKQKJNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249681
Record name (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxybenzoyl)isoquinoline

CAS RN

1187168-26-8
Record name (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Vaccher, P Berthelot, M Devergnies… - Journal of …, 1989 - Wiley Online Library
While examining the oxidation of 4‐benzylisoquinolines to the corresponding 4‐benzoylisoquinolines as well as the reactivity of these ketones towards hydroxylamine, reduction …
Number of citations: 5 onlinelibrary.wiley.com

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